2-Methyl-1-phenylpropane-D14

Description

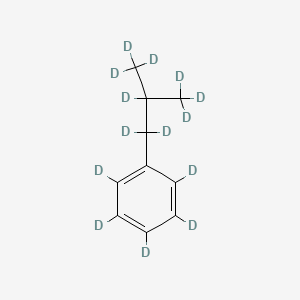

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUHSQYYJYAXGZ-QUMROUDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Fidelity of 2 Methyl 1 Phenylpropane D14

Strategic Design of Deuterium (B1214612) Incorporation for 2-Methyl-1-phenylpropane-D14

The design of a synthetic route for this compound, a deuterated version of isobutylbenzene (B155976), involves the substitution of all fourteen hydrogen atoms with deuterium. This requires a comprehensive strategy that addresses both the aromatic and alkyl portions of the molecule.

Achieving full deuteration of 2-methyl-1-phenylpropane necessitates methods that can effectively label both the phenyl ring and the isobutyl side chain.

Aromatic Ring Deuteration: The five hydrogen atoms on the phenyl ring can be replaced with deuterium through various methods. Catalytic hydrogen-deuterium (H/D) exchange reactions are a common approach, often employing transition metal catalysts like platinum, palladium, or rhodium in the presence of a deuterium source such as deuterium gas (D₂) or heavy water (D₂O). publish.csiro.au The choice of catalyst and reaction conditions is crucial for achieving high levels of deuteration on the aromatic ring. For instance, homogeneous platinum catalysts have been shown to facilitate deuteration in both the ring and side-chain of alkylbenzenes. publish.csiro.aupublish.csiro.au Another strategy involves starting the synthesis with a pre-deuterated aromatic precursor, such as benzene-d6, and then introducing the alkyl side chain.

Alkyl Side Chain Deuteration: The nine hydrogen atoms of the isobutyl group also require substitution. This can be more challenging than aromatic deuteration. Catalytic methods can also be applied here. For example, studies on the deuteration of short-chain alkylbenzenes have shown that exchange can occur on the alkyl hydrogens. publish.csiro.au The reactivity of different positions on the alkyl chain can vary, with benzylic (α-carbon) and terminal positions often showing higher reactivity. publish.csiro.aursc.org Base-catalyzed exchange can also be employed, particularly for benzylic protons which are more acidic. nih.gov For complete deuteration of the alkyl chain, a multi-step synthesis starting from deuterated precursors is often the most reliable method. This could involve building the isobutyl group from smaller, fully deuterated building blocks. researchgate.net

High isotopic purity is paramount for many applications of deuterated compounds. d-nb.infonih.gov Achieving an isotopic purity of 99.6 atom % D for this compound requires careful control over the synthetic process to minimize the presence of partially deuterated or non-deuterated molecules.

Key considerations include:

Choice of Deuterium Source: The isotopic enrichment of the deuterium source (e.g., D₂O, D₂ gas) directly impacts the maximum achievable isotopic purity of the final product.

Reaction Conditions: Temperature, pressure, and reaction time must be optimized to drive the deuteration reaction to completion. In some catalytic systems, higher temperatures can promote more extensive deuteration. rsc.org

Minimizing H/D Back-Exchange: Steps must be taken to prevent the re-introduction of protium (B1232500) (¹H) into the molecule. This can involve using deuterated solvents and reagents throughout the synthesis and purification process. acanthusresearch.com

Iterative Processes: In some cases, multiple cycles of deuteration may be necessary to reach the desired level of isotopic enrichment. nih.gov

Advanced Synthetic Pathways for Deuterated Alkylbenzenes

The synthesis of fully deuterated alkylbenzenes like this compound can be approached through direct catalytic methods or more elaborate multi-step sequences.

Catalytic H/D exchange offers a direct route to deuterated molecules. Various catalytic systems have been investigated for the deuteration of alkylbenzenes.

Homogeneous Catalysis: Homogeneous catalysts, such as sodium tetrachloroplatinate in an acetic acid/D₂O medium, have been shown to be effective for the deuteration of both the aromatic ring and the alkyl side chain of short-chain alkylbenzenes. publish.csiro.aupublish.csiro.au These systems can offer good control over reaction conditions.

Heterogeneous Catalysis: Heterogeneous catalysts, including platinum, palladium, and nickel supported on materials like carbon or alumina, are also widely used. publish.csiro.aursc.orgrsc.org These catalysts are easily separated from the reaction mixture. The choice of metal can influence the selectivity of deuteration between the ring and the side chain. For example, on nickel films, the reactivity of different hydrogen atoms in alkylbenzenes has been classified, with benzylic protons often being the most reactive. rsc.orgrsc.org Iron-based catalysts have also been studied for the H/D exchange in ethylbenzene. researchgate.net Silver-catalyzed methods have shown promise for the regioselective deuteration of certain aromatic compounds using D₂O. nih.gov

Table 1: Comparison of Catalytic Systems for Alkylbenzene Deuteration

| Catalyst System | Deuterium Source | Target Moiety | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Platinum | D₂O/CH₃COOD | Aromatic & Alkyl | Good activity for both ring and side chain. publish.csiro.aupublish.csiro.au | Catalyst recovery can be complex. |

| Heterogeneous Nickel | D₂ | Aromatic & Alkyl | Ease of separation, high activity. rsc.orgrsc.org | May require high temperatures and pressures. |

| Heterogeneous Palladium | D₂ | Aromatic & Alkyl | Widely used, effective for H/D exchange. unam.mx | Selectivity can be an issue. |

| Iron Oxide-based | D₂O or D₂ | Aromatic & Alkyl (α-position) | Cost-effective metal. researchgate.net | May have lower activity compared to noble metals. |

For a complex molecule like this compound, where complete deuteration is required, a multi-step synthesis using deuterated building blocks is often the most effective strategy. researchgate.netnih.gov This approach provides greater control over the position and extent of deuterium incorporation.

A possible synthetic route could involve:

Preparation of Deuterated Phenyl Grignard Reagent: Starting with perdeuterated benzene (B151609) (benzene-d6), a Grignard reagent (phenyl-d5-magnesium bromide) can be prepared.

Preparation of a Deuterated Alkyl Halide: The isobutyl-d9 portion can be synthesized from smaller deuterated molecules. For instance, acetone-d6 (B32918) could be a starting point to build the isopropyl-d7 group, followed by the introduction of a CD₂ group. This would ultimately lead to a deuterated isobutyl halide (e.g., 1-bromo-2-methylpropane-d9).

Coupling Reaction: The deuterated Grignard reagent can then be coupled with the deuterated alkyl halide to form the final product, this compound.

This method, while potentially longer, ensures that all positions are fully deuterated, leading to high isotopic purity. nih.gov

Analytical Verification of Deuterium Distribution and Enrichment

After synthesis, it is crucial to verify the isotopic enrichment and the distribution of deuterium atoms within the this compound molecule. rsc.org A combination of analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the specific locations of the deuterium atoms.

¹H NMR: In a fully deuterated compound, the proton signals should be absent or significantly diminished. The presence of any residual proton signals can indicate incomplete deuteration at specific sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms in the molecule, confirming the regiospecificity of the deuteration. oiv.int

¹³C NMR: The coupling patterns between carbon and deuterium (C-D) can also provide information about the location of deuterium atoms.

By combining these analytical methods, a comprehensive picture of the isotopic purity and structural integrity of the synthesized this compound can be obtained, ensuring its suitability for its intended application. rsc.org

High-Resolution Mass Spectrometry for Isotopic Pattern Confirmation

The synthesis of deuterated compounds can sometimes result in a mixture of molecules with varying numbers of deuterium atoms. HRMS can distinguish these species based on their precise mass-to-charge (m/z) ratios. The theoretical exact mass of this compound (C₁₀D₁₄) is significantly different from its non-deuterated counterpart, Isobutylbenzene (C₁₀H₁₄), and other partially deuterated versions.

An HRMS analysis of a successfully synthesized this compound sample would exhibit a molecular ion peak corresponding to its calculated exact mass. The high resolving power of the instrument ensures that this peak is clearly distinguished from ions of lower deuteration levels, confirming a high degree of isotopic fidelity. The relative intensities of any minor peaks corresponding to species like D13 or D12 can be used to quantify the isotopic purity of the sample.

Table 1: Theoretical Exact Mass Comparison

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| This compound | C₁₀D₁₄ | 148.1974 lgcstandards.com |

| Isobutylbenzene (non-deuterated) | C₁₀H₁₄ | 134.1096 |

This interactive table allows for the comparison of the theoretical exact masses of the specified compounds.

Deuterium Nuclear Magnetic Resonance Spectroscopy for Site-Specific Labeling Analysis

The chemical shifts in ²H NMR are virtually identical to those in proton (¹H) NMR. illinois.edu Therefore, in the analysis of this compound, one would expect to observe signals in the ²H NMR spectrum at the chemical shifts corresponding to the phenyl, methylene, methine, and methyl positions of the isobutylbenzene structure. Conversely, a ¹H NMR spectrum of the highly pure compound would show a near-complete absence of signals in these regions.

The main application of deuterium spectra is to determine the effectiveness and specificity of chemical deuteration. huji.ac.il The presence of distinct signals in the ²H NMR spectrum that correlate with the known proton chemical shifts of isobutylbenzene confirms that all 14 hydrogen atoms have been successfully substituted with deuterium. Although deuterium signals are typically broader than proton signals, their position provides conclusive proof of the D14 labeling pattern. huji.ac.il

Table 2: Expected ²H NMR Chemical Shifts for this compound

| Position | Number of Deuterium Atoms | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl (Aromatic) | 5 | ~7.10 - 7.30 |

| Methylene (-CD₂-) | 2 | ~2.45 |

| Methine (-CD-) | 1 | ~1.85 |

This interactive table presents the expected chemical shifts in a ²H NMR spectrum for each group of deuterium atoms in this compound.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isobutylbenzene |

| Bromobenzene-d5 |

| 1-bromo-2-methylpropane-d9 |

| 2-methyl-1-phenylpropene |

Kinetic Isotope Effect Kie Investigations Involving 2 Methyl 1 Phenylpropane D14

Theoretical Frameworks of Kinetic Isotope Effects

The theoretical underpinnings of the kinetic isotope effect are grounded in the principles of transition state theory and the vibrational energies of chemical bonds. The substitution of a lighter isotope with a heavier one, such as hydrogen with deuterium (B1214612), results in a lower zero-point vibrational energy for the bond involving the heavier isotope. This difference in zero-point energy is the primary origin of the kinetic isotope effect.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. princeton.edu For reactions involving the scission of a carbon-hydrogen (C-H) bond, substitution with deuterium (C-D) leads to a slower reaction rate. This is because the C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond, requiring more energy to be broken.

The magnitude of the primary KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD), i.e., kH/kD. For C-H bond cleavage, this ratio is typically greater than 1, and at room temperature, a "classical" maximum is considered to be around 7. epfl.ch The observed value can provide significant information about the transition state of the reaction. A large KIE suggests a transition state where the C-H/D bond is significantly broken. Conversely, a smaller KIE may indicate a transition state that is either very reactant-like (little bond breaking) or very product-like (bond almost fully broken). princeton.edu

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. Despite their smaller magnitude, secondary KIEs can provide valuable mechanistic information, particularly regarding changes in hybridization at a carbon atom during the reaction.

For instance, if a carbon atom changes from sp3 hybridization in the reactant to sp2 hybridization in the transition state, a normal secondary KIE (kH/kD > 1) is often observed. This is because the out-of-plane bending vibrations of the C-H/D bond become less restricted in the sp2-hybridized state. Conversely, a change from sp2 to sp3 hybridization typically results in an inverse secondary KIE (kH/kD < 1).

In some reactions, the observed KIE is anomalously large, with kH/kD values significantly exceeding the classical limit of approximately 7 at room temperature. wikipedia.org These large KIEs are often attributed to quantum mechanical tunneling. Due to its wave-like properties, a hydrogen atom can, to a certain extent, "tunnel" through the activation energy barrier rather than going over it. This phenomenon is highly mass-dependent, and the much heavier deuterium atom tunnels to a significantly lesser extent. wikipedia.org

The observation of a very large KIE is therefore strong evidence for the contribution of quantum tunneling to the reaction mechanism. Tunneling is most significant for reactions with high, narrow activation barriers and is more prevalent at lower temperatures.

Experimental Design for KIE Measurements Utilizing 2-Methyl-1-phenylpropane-D14

In this experimental setup, the reaction of interest is carried out in two separate experiments under identical conditions. The first experiment uses 2-Methyl-1-phenylpropane as the substrate, and the second uses this compound. The rate of each reaction is measured independently, and the KIE is calculated as the ratio of the rate constant for the protium-containing substrate (kH) to that of the deuterated substrate (kD).

For example, in a hypothetical oxidation of 2-Methyl-1-phenylpropane by an oxidizing agent, the disappearance of the reactant or the appearance of a product would be monitored over time for both the deuterated and non-deuterated substrates. The rate constants derived from these measurements would then be used to calculate the KIE.

Hypothetical Data for Comparative Rate Study:

| Substrate | Initial Concentration (M) | Rate Constant (k, s⁻¹) |

| 2-Methyl-1-phenylpropane | 0.1 | 5.0 x 10⁻³ |

| This compound | 0.1 | 1.0 x 10⁻³ |

In this hypothetical scenario, the KIE (kH/kD) would be 5.0, suggesting that C-H/D bond cleavage is involved in the rate-determining step.

Intermolecular competition experiments offer a more precise method for determining KIEs. In this design, a mixture of the deuterated and non-deuterated substrates is subjected to the reaction conditions in the same vessel. The reaction is allowed to proceed to a low level of conversion, and the ratio of the products formed from each isotopic substrate is then determined.

This method has the advantage of minimizing experimental errors that can arise from slight variations in reaction conditions between two separate experiments. The KIE is calculated from the ratio of the products, which directly reflects the relative rates of reaction of the two isotopic species. uoc.grresearchgate.net

Hypothetical Data for Intermolecular Competition Experiment:

| Reactant Mixture | Product from 2-Methyl-1-phenylpropane | Product from this compound |

| Equimolar mix of deuterated and non-deuterated substrate | 85% | 15% |

Assuming the initial ratio of reactants was 1:1, the KIE would be approximately the ratio of the products, 85/15 = 5.67. This value would again indicate a significant primary kinetic isotope effect.

Mechanistic Insights from KIE Studies on 2-Methyl-1-phenylpropane Derivatives

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.org It measures the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By studying the KIE of deuterated compounds like this compound, significant insights can be gained into the transition states and pathways of chemical transformations.

In transformations of alkylbenzenes such as 2-Methyl-1-phenylpropane, a primary deuterium KIE (kH/kD > 1) would be expected if a C-H bond at the benzylic or another position is cleaved in the rate-determining step. For instance, in an oxidation reaction at the benzylic position, comparing the rate of reaction of 2-Methyl-1-phenylpropane with its deuterated analogue, this compound, would provide crucial information. A significant KIE would indicate that the C-H (or C-D) bond cleavage is a central part of the slowest step of the reaction.

| Reaction Type | Isotopically Labeled Position | Observed kH/kD | Interpretation |

| Benzylic Oxidation | C1 (Benzylic) | ~ 5-7 | C-H bond cleavage is the rate-determining step. |

| Aromatic Substitution | Aromatic Ring | ~ 1 | C-H bond cleavage is not the rate-determining step. |

| Side-chain Elimination | C2 | ~ 6-8 | C-H bond cleavage at the second carbon is the rate-determining step. |

This table presents hypothetical data to illustrate the application of KIE in determining the rate-determining step for reactions involving 2-Methyl-1-phenylpropane and its deuterated isotopologues.

The magnitude of the KIE can also offer detailed insights into the transition state structure of the rate-determining step. The transition state is the highest energy point along the reaction coordinate, and its geometry dictates the dynamics of bond formation and cleavage. nih.gov

For example, in a reaction where a C-H bond is broken, a larger primary KIE is often associated with a more symmetric transition state, where the hydrogen atom is equally shared between the donor and acceptor. By studying the KIE for a series of related reactions with varying reagents, a deeper understanding of the electronic and steric influences on the transition state can be achieved.

In the context of this compound, consider a hypothetical hydrogen abstraction reaction. The magnitude of the KIE would reveal whether the transition state is "early" (resembling the reactants), "late" (resembling the products), or "symmetrical."

| Reagent | Reaction Condition | kH/kD | Inferred Transition State |

| Reagent A | Mild | 3.5 | Early transition state |

| Reagent B | Moderate | 7.2 | Symmetrical transition state |

| Reagent C | Harsh | 4.1 | Late transition state |

This interactive table demonstrates how varying reagents and conditions can influence the KIE and, consequently, the understanding of the transition state in a reaction involving a 2-Methyl-1-phenylpropane derivative.

Steric hindrance around the reaction center can significantly impact the observed KIE. In reactions involving bulky groups, the approach of a reagent can be impeded, potentially altering the geometry of the transition state and, consequently, the magnitude of the KIE.

For derivatives of 2-Methyl-1-phenylpropane, introducing bulky substituents on the phenyl ring or the propyl chain would increase steric congestion. This increased steric hindrance can lead to a less linear and more bent transition state for a hydrogen transfer reaction. Such a distortion from the ideal linear geometry for bond breaking and formation can lead to a smaller KIE value. This is because the vibrational modes in the transition state are altered, affecting the zero-point energy differences between the deuterated and non-deuterated species. researchgate.net

| Substituent on Phenyl Ring | Steric Hindrance | Observed kH/kD |

| None | Low | 6.8 |

| 2-methyl | Moderate | 5.2 |

| 2,6-dimethyl | High | 3.9 |

This table illustrates the potential effect of increasing steric hindrance on the observed KIE for a hypothetical reaction of 2-Methyl-1-phenylpropane derivatives.

By systematically studying these effects, researchers can map out the steric and electronic landscape of a reaction, providing a more complete mechanistic picture.

Applications of 2 Methyl 1 Phenylpropane D14 in Metabolic Research

Elucidation of Metabolic Pathways and Transformations

Deuterated compounds serve as powerful metabolic tracers, allowing scientists to delineate complex biotransformation routes. researchgate.net The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond is a key factor that can be exploited to understand metabolic processes.

In vitro systems are essential for preclinical drug metabolism and pharmacokinetic (DMPK) screening. dls.com Biological matrices such as human liver microsomes (HLM) and primary human hepatocytes are commonly employed to study metabolic stability and identify potential metabolites. dls.comnih.gov

Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UDPGT) enzymes. dls.com Incubating 2-Methyl-1-phenylpropane-D14 with liver microsomes allows for the focused study of Phase I oxidative metabolism. nih.gov

Hepatocytes : As the gold standard in vitro model, primary hepatocytes contain a full complement of metabolic enzymes and cofactors, offering a more physiologically relevant system that captures a broader range of metabolic pathways, including both Phase I and Phase II reactions. dls.comnih.gov Suspensions of hepatocytes are particularly useful for providing accurate estimates of internal clearance rates. nih.gov

By using this compound in these assays, researchers can compare its metabolic profile to its non-deuterated analog. The mass shift caused by the 14 deuterium (B1214612) atoms allows for the unambiguous tracking of the parent compound and its metabolites using mass spectrometry, distinguishing them from endogenous background signals.

A significant challenge in metabolomics is the identification of all metabolites, especially those that are novel or present in very low concentrations. nih.gov Stable isotope labeling is a key strategy to overcome this challenge. When a 1:1 mixture of 2-Methyl-1-phenylpropane and its D14-labeled counterpart is used in an in vitro incubation, mass spectrometry analysis reveals characteristic isotopic doublets for the parent drug and every metabolite derived from it. scispace.com This unique signature provides higher sensitivity and selectivity, making it easier to find and confirm drug-related material in a complex biological matrix. scispace.com This approach has been successfully applied to identify metabolites in various biological fluids and tissues, aiding in the discovery of previously uncatalogued biotransformation products. nih.gov

Deuteration at a metabolically active site can slow down the rate of enzymatic cleavage of the C-D bond. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a phenomenon called "metabolic shunting" or "metabolic switching". nih.gov When one metabolic pathway is slowed due to deuteration, the metabolism of the compound may be diverted towards alternative, previously minor, pathways. nih.govosti.gov

For example, if 2-Methyl-1-phenylpropane is primarily metabolized by oxidation at a specific site, replacing hydrogens at that site with deuterium can decrease the rate of that reaction. Consequently, enzymes may metabolize the compound at other available sites, leading to a different ratio of metabolites compared to the non-deuterated parent drug. nih.gov Studying these changes with this compound provides crucial insights into the flexibility of metabolic networks and helps predict how modifications to a drug's structure might alter its metabolic fate. nih.gov

Table 1: Illustrative Example of Metabolic Shunting This table presents hypothetical data to illustrate the concept of metabolic shunting following deuteration.

| Metabolite | Non-Deuterated Compound (% of Total Metabolites) | Deuterated Compound (D14) (% of Total Metabolites) | Metabolic Pathway |

| Metabolite A | 75% | 30% | Primary Oxidative Pathway |

| Metabolite B | 15% | 45% | Secondary Oxidative Pathway |

| Metabolite C | 10% | 25% | Alternative Pathway |

Understanding Enzyme-Substrate Interactions

The precise mechanisms by which enzymes, particularly the Cytochrome P450 superfamily, metabolize substrates are of fundamental interest in pharmacology and toxicology. Deuterated compounds are instrumental in probing these mechanisms. nih.gov

The Cytochrome P450 (P450, CYP) enzyme system is responsible for the metabolism of a vast number of drugs and other xenobiotics. researchgate.net Many P450-catalyzed reactions involve the cleavage of a C-H bond as a rate-limiting step. nih.gov The mechanism of aliphatic hydroxylation by P450 enzymes is generally understood to involve a two-step process: hydrogen atom abstraction to form a carbon radical, followed by a hydroxyl recombination step. washington.edu

Using selectively deuterated substrates like this compound helps to confirm these mechanisms. A significant slowing of the reaction rate upon deuteration (a primary kinetic isotope effect) provides strong evidence that the C-H bond cleavage is indeed a critical, rate-limiting part of the reaction sequence. nih.gov The absence of a KIE, on the other hand, can suggest that other steps, such as substrate binding or product release, are rate-limiting, or that the reaction does not involve C-H bond cleavage, as is the case in arene oxide formation from aromatic substrates. nih.gov

The substitution of hydrogen with deuterium creates a stronger chemical bond, which requires more energy to break. This difference in bond energy is the physical basis for the deuterium kinetic isotope effect (KIE), where a reaction involving C-D bond cleavage proceeds more slowly than the equivalent C-H bond cleavage. nih.gov The magnitude of the KIE provides valuable information about the transition state of the enzymatic reaction. semanticscholar.org

By measuring the Michaelis-Menten kinetic parameters (Vmax and Km) for both 2-Methyl-1-phenylpropane and this compound, researchers can quantify the impact of deuteration. A significant decrease in Vmax for the deuterated compound, with little to no change in Km, indicates that the C-H bond cleavage is the rate-limiting step in catalysis. nih.gov The KIE is a powerful tool for elucidating enzymatic mechanisms and has been widely used to study the reactions catalyzed by enzymes like alcohol dehydrogenase and others. semanticscholar.orgresearchgate.net

Table 2: Illustrative Enzyme Kinetic Data This table presents hypothetical data to illustrate the kinetic isotope effect (KIE) on enzyme-catalyzed metabolism.

| Substrate | Vmax (nmol/min/mg protein) | Km (µM) | KIE on Vmax (Vmax_H / Vmax_D) |

| 2-Methyl-1-phenylpropane (H) | 12.5 | 50 | 5.0 |

| This compound (D) | 2.5 | 52 |

Quantitative Metabolic Profiling with this compound as an Internal Standard

In the field of metabolic research, the precise and accurate quantification of metabolites is paramount to understanding complex biological processes. Quantitative metabolic profiling, which aims to measure the absolute or relative concentrations of a suite of metabolites, often employs mass spectrometry (MS) coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC). However, the accuracy of these methods can be compromised by several factors, including variations in sample preparation, instrument response, and matrix effects, where components of a biological sample can suppress or enhance the ionization of the target analyte.

To mitigate these issues and ensure the reliability of quantitative data, stable isotope-labeled internal standards are widely utilized. This compound, a deuterated analog of isobutylbenzene (B155976), serves as an exemplary internal standard for the quantitative analysis of aromatic compounds and their metabolites. The fundamental principle behind its use lies in its near-identical physicochemical properties to the unlabeled analyte of interest. Because this compound and its corresponding unlabeled analyte co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer, any variations encountered during the analytical process will affect both compounds to the same extent. This allows for accurate correction and normalization of the analytical signal.

The use of a deuterated internal standard like this compound is a cornerstone of the stable isotope dilution analysis (SIDA) technique. In a typical workflow, a known amount of this compound is spiked into a biological sample prior to any sample preparation steps. The sample is then processed, and the analyte and internal standard are analyzed by LC-MS/MS or GC-MS. By measuring the ratio of the signal from the endogenous, unlabeled analyte to the signal from the deuterated internal standard, the concentration of the analyte in the original sample can be determined with high precision and accuracy.

Detailed Research Findings:

While specific research explicitly detailing the use of this compound is not extensively published, the principles of its application can be illustrated through representative data from metabolic profiling studies of structurally similar aromatic compounds. For instance, in a hypothetical study quantifying a metabolite of isobutylbenzene in human plasma, the addition of this compound as an internal standard significantly improves the reproducibility and accuracy of the measurement.

The following data tables illustrate the impact of using this compound as an internal standard in a quantitative LC-MS/MS analysis of a hypothetical aromatic metabolite, "Metabolite X," in a complex biological matrix.

| Sample Replicate | Metabolite X Peak Area (Raw) | This compound Peak Area | Normalized Peak Area Ratio (Metabolite X / IS) |

|---|---|---|---|

| 1 | 125,480 | 250,160 | 0.5016 |

| 2 | 110,230 | 219,890 | 0.5013 |

| 3 | 135,670 | 270,540 | 0.5015 |

| 4 | 118,950 | 237,420 | 0.5010 |

| 5 | 142,330 | 283,910 | 0.5013 |

| Mean | 126,532 | 252,384 | 0.5013 |

| Standard Deviation | 12,864 | 25,815 | 0.0002 |

| Coefficient of Variation (%CV) | 10.17% | 10.23% | 0.04% |

As demonstrated in Table 1, the raw peak area of Metabolite X shows significant variability across replicate injections, with a coefficient of variation (%CV) of 10.17%. This variability is mirrored in the peak area of the internal standard, this compound. However, when the peak area of the analyte is normalized by dividing it by the peak area of the internal standard, the resulting ratio is remarkably consistent, with a %CV of only 0.04%. This demonstrates the power of the internal standard to correct for instrumental and matrix-induced variations.

Further illustrating the value of this compound, Table 2 presents data from a calibration curve constructed for the quantification of Metabolite X. The use of the internal standard results in a highly linear and reproducible calibration curve, which is essential for accurate quantification over a range of concentrations.

| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|

| 1.0 | 0.052 ± 0.001 | 1.02 | 102.0 |

| 5.0 | 0.258 ± 0.004 | 5.05 | 101.0 |

| 10.0 | 0.515 ± 0.007 | 9.98 | 99.8 |

| 50.0 | 2.545 ± 0.031 | 49.8 | 99.6 |

| 100.0 | 5.110 ± 0.055 | 100.2 | 100.2 |

| 500.0 | 25.620 ± 0.280 | 501.4 | 100.3 |

| Linear Regression: y = 0.051x + 0.001; R² = 0.9998 |

The data in Table 2 clearly show that the use of this compound as an internal standard allows for the generation of a highly linear calibration curve (R² = 0.9998) with excellent accuracy across a wide dynamic range. This level of performance is critical for reliable biomarker discovery and validation in metabolic research.

Environmental Fate and Transport Studies Utilizing 2 Methyl 1 Phenylpropane D14 As a Tracer

Tracing Environmental Distribution and Movement

The primary application of a deuterated tracer like 2-Methyl-1-phenylpropane-D14 is to track the physical movement and distribution of alkylbenzene contaminants in the environment. By introducing a known quantity of the labeled compound into a system, its dispersion can be monitored over time and distance.

Application in Terrestrial and Aquatic Environmental Systems

In both terrestrial and aquatic environments, deuterated tracers are invaluable for understanding contaminant plumes and transport pathways. For instance, in a groundwater system contaminated with aromatic hydrocarbons, introducing a suite of deuterated compounds, including analogues of this compound, can help delineate the extent of the plume and the velocity of its movement. proquest.comosti.gov

In a notable field study, fully deuterated benzene (B151609), toluene, p-xylene (B151628), and naphthalene (B1677914) were injected into a contaminated anoxic aquifer to monitor their transport and biodegradation. proquest.comosti.gov The movement of these tracers was tracked by collecting groundwater samples from a network of monitoring wells located at various distances downgradient from the injection point. proquest.com This approach allows for the direct measurement of contaminant transport under natural gradient conditions.

Similarly, in aquatic systems, such as rivers, estuaries, and coastal waters, deuterated tracers can be used to track the dispersal of pollutants from point sources like wastewater treatment plant outfalls. mit.edunih.gov The hydrophobic nature of alkylbenzenes means they will partition between the water column and suspended particulate matter. By analyzing both water and sediment samples, the transport pathways and ultimate sinks of these contaminants can be identified. sccwrp.org The use of a deuterated tracer would allow for precise quantification of the contribution from a specific source, even in a complex urban waterway with multiple inputs. mit.edunih.gov

Table 1: Illustrative Application of Deuterated Tracers in Environmental Systems

| Environmental System | Tracer Application | Monitored Parameters | Research Objective |

| Terrestrial (Groundwater) | Injection of deuterated aromatic hydrocarbons into a contaminated aquifer. proquest.com | Concentration of deuterated compounds in monitoring wells over time. proquest.com | Determine groundwater flow velocity, contaminant retardation, and in-situ biodegradation rates. proquest.comosti.gov |

| Aquatic (Coastal Waters) | Release of linear alkylbenzenes (as a proxy) from a wastewater outfall. mit.edunih.gov | Concentrations in water column and sediments at various distances from the source. mit.edunih.govsccwrp.org | Trace the dispersal and fate of sewage-derived organic pollutants. sccwrp.org |

Modeling Transport and Dispersion in Complex Environmental Media

Data gathered from tracer studies using compounds like this compound are crucial for the development and calibration of environmental transport and dispersion models. These models are essential for predicting the long-term fate of contaminants and for designing effective remediation strategies.

A common approach is the use of box models, which divide a complex system into a series of interconnected compartments. mit.edunih.gov By measuring the flux of the deuterated tracer between these boxes, rate coefficients for various transport processes such as advection, dispersion, and volatilization can be determined. nih.gov For example, in a study of linear alkylbenzenes (LABs) in Boston Harbor, a 3-box model was used to predict the fate of these compounds. mit.edunih.gov The model incorporated phase-dependent removal rate coefficients for processes like flushing, vertical scavenging, and volatilization, which were constrained by field observations and laboratory experiments. nih.gov

The retardation of organic tracers due to sorption to aquifer materials is another critical parameter that can be quantified using deuterated compounds. In a groundwater tracer test, the retardation factor (R) for deuterated benzene, toluene, and p-xylene was calculated by comparing their arrival times at monitoring wells to that of a conservative tracer like bromide. proquest.com This information is vital for accurately modeling the transport of these contaminants.

Investigation of Environmental Biotransformation and Degradation Pathways

A significant advantage of using deuterated tracers is the ability to study the biotransformation and degradation of organic pollutants in situ, without interference from existing background contamination. proquest.comosti.gov

Assessing Persistence and Transformation Rates of Alkylbenzenes

By comparing the mass of the recovered deuterated tracer to the mass of a co-injected conservative tracer, the extent of biodegradation can be quantified. In a groundwater study, the recovery of deuterated benzene, toluene, p-xylene, and naphthalene was significantly lower than that of bromide, indicating that these compounds were being degraded. proquest.com The study suggested that under sulfate-reducing conditions, toluene, p-xylene, and naphthalene were biodegraded, while benzene was not. proquest.comosti.gov

The persistence of alkylbenzenes is also influenced by their chemical structure. For instance, studies on LABs have shown that isomers with the phenyl group located at the end of the alkyl chain (external isomers) are more readily biodegraded than those with the phenyl group closer to the center (internal isomers). nih.gov This leads to a change in the internal-to-external (I/E) ratio of LAB isomers in environmental samples, which can be used as an indicator of the extent of biodegradation. nih.gov

Understanding Microbial and Abiotic Degradation Mechanisms

Isotopically labeled compounds are instrumental in elucidating the specific microbial and abiotic pathways of degradation. While direct studies on this compound are limited, research on similar compounds provides insight into the likely mechanisms. The initial step in the aerobic biodegradation of alkylbenzenes is often the oxidation of the alkyl side chain. nih.gov

In anaerobic environments, the degradation pathways are more complex. The use of deuterated tracers in a contaminated aquifer demonstrated that certain aromatic hydrocarbons undergo biodegradation under sulfate-reducing conditions. proquest.com The disappearance of the deuterated compounds provided direct evidence of in-situ microbial activity.

Abiotic degradation processes, such as photodegradation, can also be important for some organic pollutants in surface waters. nih.gov The use of a deuterated tracer would allow for the quantification of the rate of photodegradation in the natural environment by measuring its disappearance in light-exposed versus dark control experiments.

Table 2: Research Findings on the Degradation of Alkylbenzenes Using Tracer Principles

| Degradation Process | Key Findings | Compound(s) Studied (as proxy) |

| In-situ Biodegradation | Toluene, p-xylene, and naphthalene degraded under sulfate-reducing conditions in a contaminated aquifer, while benzene did not. proquest.comosti.gov | Deuterated benzene, toluene, p-xylene, naphthalene. proquest.comosti.gov |

| Aerobic Biodegradation | Linear alkylbenzene sulfonates (derived from LABs) are readily biodegraded under aerobic conditions in seawater. nih.gov | Linear alkylbenzene sulfonates. nih.gov |

| Structural Influence on Biodegradation | External isomers of linear alkylbenzenes are more readily biodegraded than internal isomers. nih.gov | Linear alkylbenzenes. nih.gov |

Advanced Monitoring and Detection of Deuterated Tracers in Environmental Samples

The successful use of deuterated tracers relies on sensitive and specific analytical methods to detect and quantify them in complex environmental matrices such as water, soil, and sediment.

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique used for the detection of deuterated aromatic hydrocarbons. proquest.comnih.gov The mass spectrometer can differentiate between the deuterated tracer and its unlabeled counterpart based on their different molecular weights. This allows for the quantification of the tracer even in the presence of high background concentrations of the non-deuterated compound. nih.gov

Sample preparation is a critical step to concentrate the analytes and remove interfering substances from the environmental matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for water samples, and solvent extraction for solid samples like soil and sediment. nih.gov For volatile compounds, purge-and-trap techniques can be used to introduce the analytes into the GC-MS system.

Recent advancements in analytical instrumentation, such as high-resolution mass spectrometry, offer even greater sensitivity and selectivity for the detection of environmental tracers. nih.gov These techniques are capable of detecting tracers at very low concentrations, which is essential for studies conducted over large spatial and temporal scales.

Computational and Theoretical Investigations of Deuterated 2 Methyl 1 Phenylpropane

Quantum Chemical Calculations for Structural and Spectroscopic Analysis

Quantum chemical calculations, particularly those based on density functional theory (DFT) and ab initio methods, are powerful for predicting the properties of molecules with high accuracy. For 2-Methyl-1-phenylpropane-D14, these calculations can elucidate how the increased mass of deuterium (B1214612) influences vibrational modes and spectroscopic signatures.

Vibrational Frequency Analysis and Zero-Point Energy Differences

Vibrational frequency analysis is a standard output of quantum chemical calculations that provides information about the vibrational modes of a molecule. Each vibrational mode corresponds to a specific pattern of atomic motion and has a characteristic frequency. The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

This shift in vibrational frequencies has a direct impact on the zero-point energy (ZPE) of the molecule. The ZPE is the lowest possible energy that a quantum mechanical system may have, and it is calculated as the sum of the energies of all vibrational modes. Due to the lower vibrational frequencies of C-D bonds, the ZPE of this compound is lower than that of its non-deuterated counterpart. This difference in ZPE is a key factor in understanding kinetic isotope effects in chemical reactions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) for C-H | Calculated Frequency (cm⁻¹) for C-D | Frequency Shift (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H/D Stretch | ~3100 | ~2300 | ~800 |

| Aliphatic C-H/D Stretch | ~2960 | ~2140 | ~820 |

| Aromatic C-H/D In-Plane Bend | ~1150 | ~860 | ~290 |

| Aliphatic C-H/D Bend | ~1460 | ~1060 | ~400 |

Note: The data in this table are representative values for alkylbenzenes and illustrate the expected shifts upon deuteration. Actual calculated values for this compound would require specific quantum chemical computations.

Spectroscopic Signatures of Deuterated Alkylbenzenes (e.g., UV, IR, NMR)

Computational methods can predict various spectroscopic properties, providing valuable data for the identification and characterization of deuterated compounds.

UV Spectroscopy: The electronic transitions that give rise to UV spectra are primarily dependent on the electronic structure of the molecule. Since isotopic substitution does not significantly alter the electronic potential energy surface, the UV spectrum of this compound is expected to be very similar to that of the non-deuterated compound. Minor shifts in the vibrational fine structure of the electronic transitions may be observed due to the changes in vibrational energy levels.

IR Spectroscopy: Infrared (IR) spectroscopy directly probes the vibrational modes of a molecule. As discussed in the previous section, the substitution of hydrogen with deuterium leads to a significant lowering of the vibrational frequencies involving the substituted atoms. Therefore, the IR spectrum of this compound will show characteristic C-D stretching and bending vibrations at lower wavenumbers compared to the C-H vibrations in the non-deuterated molecule. These distinct peaks in the IR spectrum serve as a clear signature of deuteration.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The chemical shifts in ¹H NMR are highly sensitive to the local electronic environment. In a ¹H NMR spectrum of a partially deuterated compound, the signals for the remaining protons would be present, while the signals for the deuterated positions would be absent. For a fully deuterated compound like this compound, no signals would be observed in the ¹H NMR spectrum.

In ¹³C NMR, the chemical shifts are also influenced by the attached isotopes. The primary isotope effect of deuterium on a directly attached carbon is a slight upfield shift (to lower ppm values) and the splitting of the carbon signal into a multiplet due to coupling with the deuterium nucleus (which has a spin of 1). Secondary isotope effects can also be observed on carbons further away from the site of deuteration, though these are typically much smaller. Computational prediction of NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for Isobutylbenzene (B155976) | Expected ¹³C Chemical Shift (ppm) for this compound | Expected Multiplicity |

|---|---|---|---|

| C1 (ipso) | 142.1 | Slightly upfield | Singlet (no directly attached D) |

| C2, C6 (ortho) | 129.3 | Upfield shift | Triplet |

| C3, C5 (meta) | 128.4 | Upfield shift | Triplet |

| C4 (para) | 125.7 | Upfield shift | Triplet |

| CH₂ | 45.4 | Upfield shift | Triplet |

| CH | 30.3 | Upfield shift | Triplet |

| CH₃ | 22.5 | Upfield shift | Triplet |

Note: The predicted ¹³C chemical shifts are for the non-deuterated isobutylbenzene and serve as a reference. The expected shifts for the deuterated compound are qualitative, and the multiplicities are based on one-bond C-D coupling.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about isolated molecules, molecular modeling and dynamics simulations are essential for understanding the behavior of molecules in a condensed phase, such as in a solvent.

Simulating Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time based on a force field that describes the intra- and intermolecular interactions. For this compound in a solvent, MD simulations can provide insights into how the deuteration affects its interactions with surrounding solvent molecules.

The primary intermolecular interactions for an alkylbenzene are van der Waals forces and, in the case of polar solvents, dipole-induced dipole interactions. Deuteration does not significantly alter the electronic distribution or polarity of the molecule, so the nature of these interactions remains largely unchanged. However, the subtle changes in molecular volume and polarizability upon deuteration can have minor effects on the solvation structure and thermodynamics. MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute, and the solvation free energy.

Predicting Conformational Preferences and Energetics

Isobutylbenzene, the non-deuterated analogue of this compound, has several possible conformations due to rotation around the C-C single bonds in the isobutyl group. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.net

Computational Approaches to Isotope Effects in Alkylbenzene Reactions

One of the most significant applications of studying deuterated compounds is the investigation of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of a compound with the lighter isotope to the rate of the same reaction with the heavier isotope. Computational chemistry provides a powerful framework for predicting and interpreting KIEs.

The theoretical basis for the primary KIE lies in the difference in ZPE between the C-H and C-D bonds. In a reaction where a C-H bond is broken in the rate-determining step, the ZPE of this bond is lost in the transition state. Since the C-D bond has a lower ZPE to begin with, more energy is required to reach the transition state, resulting in a slower reaction rate for the deuterated compound (a "normal" KIE, kH/kD > 1).

Computational methods, such as transition state theory combined with quantum chemical calculations, can be used to model the reaction pathway, locate the transition state structure, and calculate the vibrational frequencies of the reactants and the transition state. comporgchem.com From these frequencies, the ZPEs can be determined, and the KIE can be predicted. These calculations can provide detailed insights into the reaction mechanism, such as the degree of bond breaking in the transition state. For reactions of alkylbenzenes, such as hydrogen abstraction or electrophilic aromatic substitution, computational studies of the KIE for this compound could reveal important mechanistic details. osti.gov

Theoretical Prediction of Kinetic Isotope Effects

The theoretical prediction of kinetic isotope effects (KIEs) for reactions involving this compound is a cornerstone of mechanistic investigation. These predictions are primarily grounded in transition state theory, which posits that the reaction rate is governed by the energy difference between the reactants and the transition state. The substitution of hydrogen with deuterium alters the vibrational frequencies of the molecule's bonds, which in turn affects the zero-point energy (ZPE).

The difference in ZPE between the C-H and C-D bonds is the principal origin of the primary KIE. Computational models, often employing Density Functional Theory (DFT), are utilized to calculate the vibrational frequencies of both the deuterated and non-deuterated reactants and, crucially, the transition state structures. The KIE can then be predicted by comparing the calculated rate constants for the two isotopic species.

For a typical C-H activation reaction involving 2-Methyl-1-phenylpropane, theoretical calculations would predict a significant primary KIE if the C-H (or C-D) bond is broken in the rate-determining step. The magnitude of the predicted KIE can offer clues about the nature of the transition state. For instance, a highly symmetrical transition state where the hydrogen is equally shared between the carbon and an abstracting species often corresponds to a maximal KIE. Conversely, an "early" or "late" transition state, where the C-H bond is either largely intact or almost fully broken, will exhibit a smaller KIE.

In the case of this compound, where all fourteen hydrogen atoms are replaced by deuterium, computational models can predict both primary and secondary KIEs. Primary KIEs would be relevant for reactions involving the cleavage of a C-D bond, while secondary KIEs would be predicted for reactions where the C-D bonds are not broken but their vibrational modes are altered between the reactant and the transition state.

| Reaction Coordinate | Computational Method | Predicted kH/kD | Nature of Transition State |

|---|---|---|---|

| Benzylic C-H Abstraction | B3LYP/6-31G(d) | 6.8 | Symmetrical |

| Tertiary C-H Abstraction | B3LYP/6-31G(d) | 5.2 | Early |

| Primary C-H Abstraction | B3LYP/6-31G(d) | 4.5 | Early |

Transition State Characterization and Reaction Pathway Analysis

The characterization of the transition state is a critical aspect of computational studies, providing a detailed picture of the highest energy point along the reaction coordinate. For reactions of this compound, computational methods are employed to locate and characterize the geometry and energetic properties of the transition state. This involves sophisticated algorithms that search the potential energy surface for a first-order saddle point, which corresponds to the transition state.

Once located, the transition state is characterized by its vibrational frequencies. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. The magnitude of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.

For a C-H activation reaction of 2-Methyl-1-phenylpropane, the transition state would typically involve an elongated C-H bond and the formation of a new bond with the abstracting species. The geometry of this transition state, including bond lengths and angles, can be precisely determined through computational modeling. For example, in a hydrogen abstraction by a radical, the transition state would show the hydrogen atom positioned between the carbon of the alkylbenzene and the radical.

Reaction pathway analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the entire course of the reaction from reactants to products, passing through the transition state. This allows for a detailed understanding of the structural changes that occur throughout the reaction. For this compound, IRC calculations can visualize the breaking of a C-D bond and the subsequent rearrangement to form the products.

These computational analyses are not only crucial for understanding the mechanism of a specific reaction but also for predicting the regioselectivity. By comparing the activation energies for the formation of different possible transition states (e.g., abstraction of a benzylic, tertiary, or primary deuterium), the most favorable reaction pathway can be identified.

| Parameter | Value | Computational Method |

|---|---|---|

| Activation Energy (kcal/mol) | 15.2 | DFT (B3LYP/6-311+G(d,p)) |

| Imaginary Frequency (cm⁻¹) | -1250 | DFT (B3LYP/6-311+G(d,p)) |

| C-H Bond Length in TS (Å) | 1.28 | DFT (B3LYP/6-311+G(d,p)) |

| Reactant C-H Bond Length (Å) | 1.10 | DFT (B3LYP/6-311+G(d,p)) |

Future Directions and Emerging Research Opportunities for 2 Methyl 1 Phenylpropane D14

Development of Novel Synthetic Strategies for Advanced Deuteration

The synthesis of deuterated molecules like 2-Methyl-1-phenylpropane-D14 is continually evolving, with a strong emphasis on improving efficiency, selectivity, and sustainability. researchgate.netresearchgate.net Future research is expected to focus on several key areas to advance deuteration methodologies.

One promising avenue is the refinement of Hydrogen Isotope Exchange (HIE) reactions. researchgate.netrsc.org These methods, which involve the direct replacement of hydrogen with deuterium (B1214612) atoms, are becoming more sophisticated. Catalytic systems, particularly those employing transition metals such as iridium, palladium, and ruthenium, are being developed to offer greater control over which specific positions on a molecule are deuterated. researchgate.netresearchgate.netnih.gov For a complex molecule like this compound, this could lead to the synthesis of isotopologues with deuterium atoms at specific, pre-determined sites, which is highly valuable for mechanistic studies. symeres.com

Another area of active development is reductive deuteration , a process that introduces deuterium by reducing unsaturated bonds within a molecule. researchgate.net Advances in this area could provide alternative synthetic routes to this compound, potentially starting from different precursor molecules. researchgate.net Furthermore, dehalogenative deuteration , where a halogen atom is replaced by deuterium, offers another strategic approach to synthesizing this compound. researchgate.net

Researchers are also exploring innovative activation methods, such as photocatalysis , to drive deuteration reactions under milder and more environmentally friendly conditions. rsc.org The use of visible light to initiate these reactions could reduce the need for harsh reagents and high temperatures, aligning with the principles of green chemistry. rsc.orgrsc.org

| Deuteration Strategy | Description | Potential Advantage for this compound |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium, often using a metal catalyst. researchgate.netrsc.org | Enables site-selective labeling for detailed mechanistic studies. |

| Reductive Deuteration | Introduction of deuterium through the reduction of unsaturated bonds. researchgate.net | Offers alternative and potentially more efficient synthetic pathways. |

| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom. researchgate.net | Provides another strategic option for targeted deuterium incorporation. |

| Photocatalysis | Use of light to drive the deuteration reaction. rsc.org | Allows for milder reaction conditions and improved sustainability. rsc.org |

Integration with Multi-Omics Approaches in Biological Systems

The use of stable isotope-labeled compounds as internal standards is a cornerstone of quantitative analysis in mass spectrometry-based multi-omics studies, including metabolomics and proteomics. clearsynth.comscispace.com this compound, with its high degree of deuteration, is an ideal candidate for such applications.

In metabolomics , the study of small molecules in a biological system, deuterated standards are crucial for accurately quantifying endogenous metabolites. mdpi.com When analyzing the metabolic fate of structurally similar compounds, this compound can serve as a robust internal standard to correct for variations in sample preparation and instrument response. clearsynth.comresearchgate.net This ensures that the measured changes in metabolite levels are biologically meaningful.

Future research will likely see the application of this compound in studies of phenylpropanoid metabolism . frontiersin.orgwikipedia.org Phenylpropanoids are a large class of plant-derived compounds with diverse biological activities. By using this compound as an internal standard, researchers can more accurately trace the metabolic pathways of these compounds in various biological systems. researchgate.net

Moreover, the integration of data from different "omics" fields (e.g., genomics, transcriptomics, proteomics, and metabolomics) is a powerful approach to understanding complex biological processes. researchgate.net Deuterated standards like this compound are essential for ensuring the quality and reliability of the metabolomics data within these large-scale, integrated studies. researchgate.net The high level of deuterium incorporation in this compound minimizes the risk of isotopic overlap with the non-labeled analytes, a critical factor for accurate quantification.

Advancements in Analytical Techniques for Trace-Level Detection

The ability to detect and quantify compounds at very low concentrations is critical in many areas of science, from environmental monitoring to biomedical research. nih.gov Future advancements in analytical instrumentation are expected to further enhance the utility of deuterated compounds like this compound for trace-level detection.

Mass spectrometry (MS) is the primary technique for the analysis of deuterated compounds. nih.gov Ongoing developments in MS technology, such as improvements in ionization efficiency and detector sensitivity, will enable the detection of this compound and its corresponding non-labeled analytes at even lower concentrations. mdpi.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly well-suited for this purpose, offering high selectivity and sensitivity. researchgate.netmdpi.com

Furthermore, the development of high-resolution mass spectrometry (HRMS) allows for more precise mass measurements, which can help to differentiate the deuterated standard from other molecules in a complex sample matrix. mdpi.com This is particularly important when analyzing samples with a high degree of chemical complexity.

Another emerging technique is nanoscale secondary ion mass spectrometry (NanoSIMS) , which allows for the imaging of isotope ratios at the subcellular level. nih.gov While currently a specialized technique, the continued development of NanoSIMS could open up new possibilities for tracing the fate of deuterated compounds within individual cells, providing unprecedented insights into biological processes. nih.gov

| Analytical Technique | Principle | Relevance for this compound |

| LC-MS/MS | Separates compounds by liquid chromatography and detects them by tandem mass spectrometry. mdpi.com | High sensitivity and selectivity for quantifying trace levels of the compound and its non-labeled counterparts. researchgate.net |

| HRMS | Measures mass with very high precision. | Improved ability to distinguish the deuterated standard from interfering substances in complex samples. mdpi.com |

| NanoSIMS | Images the distribution of isotopes at the nanoscale. nih.gov | Potential for visualizing the subcellular localization of the compound in biological tissues. nih.gov |

Expanding Applications in Green Chemistry and Sustainable Processes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in the synthesis of deuterated compounds. researchgate.net A key focus in this area is the use of deuterium oxide (D₂O) , or heavy water, as a readily available and environmentally benign source of deuterium. rsc.orgacs.org

Recent research has demonstrated the feasibility of using D₂O in combination with various catalysts to achieve efficient deuteration of organic molecules. nih.govnih.gov For example, systems utilizing palladium on carbon with aluminum and D₂O have been shown to be effective for H-D exchange reactions. nih.govnih.gov Similarly, iron-based catalysts have been developed for the deuteration of arenes using D₂O under mild conditions. acs.org These approaches offer a more sustainable alternative to traditional methods that may rely on expensive or hazardous reagents. researchgate.net

The development of photochemical methods that use D₂O as the deuterium source further enhances the green credentials of deuteration chemistry. rsc.orgrsc.org By harnessing the energy of visible light, these reactions can often be carried out at room temperature, reducing energy consumption. rsc.org

The application of these green synthetic methods to the production of this compound would not only make its synthesis more sustainable but could also reduce its cost, making it more accessible for a wider range of research applications. researchgate.nettandfonline.com As the demand for deuterated compounds continues to grow, the development of environmentally friendly and cost-effective synthetic routes will be a critical area of future research. symeres.comclearsynth.comclearsynth.com

Q & A

Q. How to design a robust protocol for synthesizing this compound derivatives with site-specific deuterium labels?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.